4-Fluoro-DL-glutamic acid

Vue d'ensemble

Description

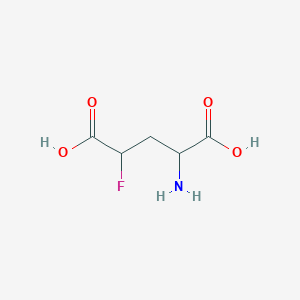

4-Fluoro-DL-glutamic acid is a fluorinated amino acid that has garnered significant interest in scientific research due to its unique properties. The incorporation of a fluorine atom into the glutamic acid molecule alters its physicochemical properties, making it a valuable compound in various fields such as chemistry, biology, and medicine .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Fluoro-DL-glutamic acid can be synthesized through several methods. One common approach is the Michael reaction, which involves the addition of a fluorinated compound to an unsaturated carbonyl compound . Another method is the inverse-Michael reaction or electrophilic/nucleophilic fluorination . These reactions typically require specific catalysts and controlled conditions to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of 4-fluoroglutamic acid often involves the resolution of racemic mixtures to obtain enantiomerically pure compounds. Techniques such as recrystallization, chiral gas chromatography, and the use of aminoacylase enzymes are employed to separate the stereoisomers .

Analyse Des Réactions Chimiques

Enzymatic Inhibition of Folylpolyglutamate Synthetase

4-FGlu acts as a competitive inhibitor and chain-terminating substrate in polyglutamylation reactions catalyzed by folylpolyglutamate synthetase (FPGS). Key data:

-

Mechanism : The DL-threo isomer competitively binds FPGS, forming γ-glutamyl-4-fluoroglutamate derivatives that resist further elongation due to steric and electronic effects of the fluorine atom .

-

Chain Termination : The fluorinated product exhibits a 15-fold reduction in substrate efficiency for subsequent glutamylation steps compared to native diglutamates .

Synthetic Pathways and Stereochemical Control

4-FGlu is synthesized via multiple routes, with stereochemistry critically influencing reactivity:

Electrophilic Fluorination

-

Substrate : Enantiomerically pure 2-pyrrolidinones derived from L-glutamic acid.

-

Reagent : N-Fluorobenzenesulfonimide (NFSi).

-

Outcome :

Michael Addition

-

Reaction : Fluorine introduction via Michael addition to α,β-unsaturated esters.

-

Resolution : Racemic mixtures separated by ion-exchange chromatography into erythro and threo diastereomers .

Metabolic Incorporation and Cellular Uptake

4-FGlu derivatives are utilized in metabolic studies and imaging:

-

Key Insight : The glutamine derivative (4F-GLN) shows prolonged tumor retention due to protein incorporation, while the glutamic acid analog (4F-GLU) remains unmodified .

Stereochemical Impact on Decarboxylase Activity

Rat brain glutamate decarboxylase (GAD) exhibits isomer-dependent inhibition:

| Isomer | Inhibition at 10 mM (%) | Reference |

|---|---|---|

| L-erythro-4-FGlu | 65 ± 4 | |

| L-threo-4-FGlu | 42 ± 3 |

-

The erythro isomer’s configuration aligns better with GAD’s active site, enhancing inhibitory potency .

Chemical Stability and Reactivity

Applications De Recherche Scientifique

Biochemical Properties

4-Fluoro-DL-glutamic acid plays a crucial role in amino acid metabolism and interacts with several enzymes and proteins. Notably, it acts as an inhibitor of glutamate decarboxylase, affecting the synthesis of gamma-aminobutyric acid (GABA), a key neurotransmitter in the central nervous system. This interaction has implications for understanding metabolic pathways and neuronal signaling.

Chemistry

- Building Block for Synthesis : this compound serves as a building block in the synthesis of fluorinated pharmaceuticals and other chemical compounds. Its fluorine atom enhances the biological activity and stability of the resulting molecules.

Biology

- Enzyme Inhibition Studies : The compound is utilized as a mechanistic probe to study enzyme-substrate interactions. Its ability to inhibit specific enzymes allows researchers to investigate metabolic pathways and regulatory mechanisms in cellular processes.

Medicine

- Tumor Imaging Agents : Recent studies have highlighted the potential of 18F-labeled derivatives of this compound (e.g., 18F-(2S,4R)-4F-GLU) as imaging agents in positron emission tomography (PET). These derivatives demonstrate high uptake in tumor cells, making them valuable for tumor metabolic imaging .

- Therapeutic Potential : Fluorinated derivatives are being explored for their anti-cancer properties, with ongoing research focusing on their efficacy and mechanisms of action against various cancer types.

Industry

- Fine Chemical Production : In industrial applications, this compound is used in the production of fine chemicals and serves as a model compound for studying the metabolism of fluorinated drugs in microorganisms.

PET Imaging Studies

A comparative evaluation of 18F-labeled glutamate derivatives demonstrated that 18F-(2S,4R)-4F-GLU exhibited significant uptake in tumor cells, particularly in models with high proliferation rates. The biodistribution studies indicated rapid washout from non-target tissues while maintaining higher retention in tumors over time .

| Study Parameter | 18F-(2S,4R)-4F-GLU | 18F-(2S,4R)-4F-GLN |

|---|---|---|

| Tumor Uptake at 15 min | 1.1 | Higher than GLU |

| Tumor-to-Muscle Ratio (30 min) | Increased from 6.36 to 11.16 | Decreased from 2.78 to 2.00 |

| Excretion Pathway | Urinary tract | Similar |

Enzyme Interaction Studies

Research has shown that DL-4-fluoroglutamic acid can significantly affect polyglutamylation processes involving tetrahydrofolate and methotrexate, indicating its potential role in cancer treatment strategies by modulating drug efficacy through metabolic pathways .

Mécanisme D'action

The mechanism of action of 4-fluoroglutamic acid involves its interaction with specific enzymes and molecular targets. The fluorine atom in the compound can alter the electronic properties of the molecule, affecting its binding affinity and reactivity with enzymes. This makes it a valuable tool for studying enzyme mechanisms and developing enzyme inhibitors .

Comparaison Avec Des Composés Similaires

4-Fluoroglutamine: Another fluorinated amino acid with similar properties and applications.

Fluoroacetate: A naturally occurring fluorinated compound with toxic properties.

Fluoromethotrexate: A fluorinated derivative of methotrexate used in cancer treatment.

Uniqueness: 4-Fluoro-DL-glutamic acid is unique due to its specific fluorination at the 4-position, which imparts distinct electronic and steric properties. This makes it particularly useful in studying enzyme interactions and developing fluorinated pharmaceuticals .

Activité Biologique

4-Fluoro-DL-glutamic acid (4-FGlu) is a fluorinated derivative of glutamic acid, a non-essential amino acid that plays a critical role in various biological processes. This compound has garnered attention in biochemical research due to its potential as an enzyme inhibitor and its implications in metabolic pathways. This article examines the biological activity of 4-FGlu, focusing on its mechanisms of action, biochemical interactions, and research applications.

This compound is characterized by the presence of a fluorine atom at the fourth carbon position of the glutamic acid backbone. Its structural formula can be represented as:

This modification alters its biochemical properties compared to native glutamic acid, making it a valuable tool in studying amino acid metabolism and enzyme kinetics.

Enzyme Inhibition

4-FGlu acts primarily as an inhibitor of glutamate decarboxylase (GAD), an enzyme that converts glutamate into gamma-aminobutyric acid (GABA). By inhibiting GAD, 4-FGlu can alter GABA levels in the brain, impacting neuronal signaling and potentially influencing conditions such as epilepsy and anxiety disorders .

Table 1: Inhibition Potency of this compound on Enzymes

| Enzyme | Inhibition Type | Potency (IC50) |

|---|---|---|

| Glutamate Decarboxylase | Competitive | Varies by concentration |

| Folylpolyglutamate Synthetase | Chain-terminating | Concentration-dependent |

Cellular Effects

The compound's interaction with cellular mechanisms extends beyond enzyme inhibition. It has been shown to influence cell signaling pathways and gene expression. For instance, in studies involving rat liver cells, 4-FGlu was found to inhibit the polyglutamylation of tetrahydrofolate and methotrexate, indicating its role in folate metabolism and potential therapeutic applications in cancer treatment .

Biochemical Pathways

4-FGlu participates in several key metabolic pathways, particularly those associated with amino acid metabolism. Its structural similarity to glutamate allows it to integrate into metabolic processes, affecting energy production and protein synthesis. The compound's involvement in these pathways highlights its significance in both basic and applied biological research.

Cancer Research

Recent studies have explored the use of 4-FGlu as a radiolabeled agent for positron emission tomography (PET) imaging in cancer diagnostics. For example, 18F-labeled variants of 4-FGlu have demonstrated high uptake in tumor cells, suggesting their utility as imaging agents for tumors that metabolize glutamine-related amino acids . This property is particularly advantageous for visualizing tumor metabolism and assessing treatment responses.

Neuropharmacology

Given its effects on GABA synthesis, 4-FGlu has potential applications in neuropharmacology. Research indicates that modulating GABA levels through GAD inhibition may provide therapeutic avenues for treating neurological disorders such as epilepsy and mood disorders .

Case Studies

Case Study 1: Inhibition of Glutamate Decarboxylase

In a controlled laboratory setting, researchers administered varying concentrations of 4-FGlu to rat brain slices. The results indicated a concentration-dependent inhibition of GAD activity, leading to elevated levels of glutamate and reduced GABA synthesis. This finding underscores the compound's potential for studying neurotransmitter dynamics .

Case Study 2: Tumor Imaging with Radiolabeled 4-FGlu

A study involving xenograft models demonstrated that 18F-labeled 4-FGlu exhibited preferential uptake in tumor tissues compared to surrounding normal tissues. This selective accumulation was attributed to the enhanced metabolic activity of cancer cells, suggesting that 4-FGlu could serve as a valuable tool for non-invasive tumor imaging .

Propriétés

IUPAC Name |

2-amino-4-fluoropentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8FNO4/c6-2(4(8)9)1-3(7)5(10)11/h2-3H,1,7H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPSHPWJJSVEEAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40949843 | |

| Record name | 2-amino-4-fluoropentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40949843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2708-77-2 | |

| Record name | 4-Fluoroglutamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2708-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoroglutamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002708772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-amino-4-fluoropentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40949843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoroglutamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.457 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.